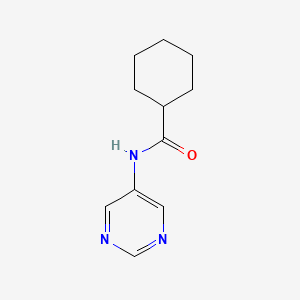
Cyclohexanecarboxamide,n-5-pyrimidinyl-
Katalognummer B8690963
Molekulargewicht: 205.26 g/mol
InChI-Schlüssel: WHCBPWWFNQQHLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US06867298B2
Procedure details


An oven-dried resealable Schlenk tube containing a stirbar was charged with CuI (20 mg, 0.1 mmol, 10 mol %), cyclohexanecarboxamide (153 mg, 1.2 mmol), 5-bromopyrimidine (160 mg, 1 mmol), and K3PO4 (425 mg, 2 mmol), evacuated and backfilled with argon. N,N′-Dimethylethylenediamine (8.9 mg, 0.1 mmol) and dioxane (1 ml) were injected, and under a flow of argon, the septum was replaced by a Teflon screw cap. The tube was sealed, and the mixture was stirred and heated in an oil bath at 110° C. for 16 h. The contents of the tube were then partitioned between water and dichloromethane. The aqueous layer was separated, and extracted two times with additional dichloromethane. The organics were then combined, dried over Na2SO4, filtered, concentrated under reduced pressure. The residue was chromatographed on silica gel followed by recrystallization from dichloromethane/hexane to give 154 mg (75%) of the title compound as a solid. 1H NMR (CDCl3, 300 MHz): δ 9.02 (s, 2H), 8.97 (s, 1H), 7.40 (br s, 1H), 2.32 (tt, 1H, J=3.6, 11.4 Hz), 2.10-1.20 (m, 10H).

[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step Three

Name
CuI
Quantity
20 mg
Type
catalyst
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:7]([NH2:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Br[C:11]1[CH:12]=[N:13][CH:14]=[N:15][CH:16]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].CNCCNC>[Cu]I.O1CCOCC1>[N:13]1[CH:12]=[C:11]([NH:9][C:7]([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[O:8])[CH:16]=[N:15][CH:14]=1 |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
CNCCNC
|
Step Two
[Compound]
|
Name
|
Teflon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
153 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)C(=O)N
|
|
Name
|
|
|
Quantity
|
160 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=NC1
|
|
Name
|
K3PO4
|
|
Quantity
|
425 mg
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
CuI
|
|
Quantity
|
20 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Four
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
An oven-dried resealable Schlenk tube containing a stirbar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
screw cap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tube was sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The contents of the tube were then partitioned between water and dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted two times with additional dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by recrystallization from dichloromethane/hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CN=CC(=C1)NC(=O)C1CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 154 mg | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

